molecular formula C11H11F3N2O3 B11715491 2,2,2-trifluoro-N-(4-isopropyl-2-nitrophenyl)acetamide

2,2,2-trifluoro-N-(4-isopropyl-2-nitrophenyl)acetamide

Cat. No.: B11715491
M. Wt: 276.21 g/mol
InChI Key: JCAMLYAKKPJZOJ-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-(4-isopropyl-2-nitrophenyl)acetamide is a chemical compound with the molecular formula C11H11F3N2O3 and a molecular weight of 276.21 g/mol . This compound is characterized by the presence of trifluoromethyl, nitro, and isopropyl groups attached to an acetamide backbone. It is used primarily as a research chemical.

Preparation Methods

The synthesis of 2,2,2-trifluoro-N-(4-isopropyl-2-nitrophenyl)acetamide involves the reaction of 4-isopropyl-2-nitroaniline with trifluoroacetic anhydride in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like methanol at room temperature for about 18 hours . The reaction mixture is then partitioned between ethyl acetate and brine, followed by purification to obtain the desired product.

Chemical Reactions Analysis

2,2,2-Trifluoro-N-(4-isopropyl-2-nitrophenyl)acetamide can undergo various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2,2-Trifluoro-N-(4-isopropyl-2-nitrophenyl)acetamide is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research into its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-N-(4-isopropyl-2-nitrophenyl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The nitro group can participate in redox reactions, potentially leading to the formation of reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Similar compounds to 2,2,2-trifluoro-N-(4-isopropyl-2-nitrophenyl)acetamide include:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical properties and reactivity patterns that are valuable in research and industrial applications.

Properties

Molecular Formula

C11H11F3N2O3

Molecular Weight

276.21 g/mol

IUPAC Name

2,2,2-trifluoro-N-(2-nitro-4-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C11H11F3N2O3/c1-6(2)7-3-4-8(9(5-7)16(18)19)15-10(17)11(12,13)14/h3-6H,1-2H3,(H,15,17)

InChI Key

JCAMLYAKKPJZOJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C=C1)NC(=O)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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